molecular formula C11H9Cl2N3 B8597704 3-(2,3-Dichlorophenyl)pyridine-2,6-diamine

3-(2,3-Dichlorophenyl)pyridine-2,6-diamine

Cat. No.: B8597704
M. Wt: 254.11 g/mol
InChI Key: ISMWNMAMTIJWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dichlorophenyl)pyridine-2,6-diamine is a useful research compound. Its molecular formula is C11H9Cl2N3 and its molecular weight is 254.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Cl2N3

Molecular Weight

254.11 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)pyridine-2,6-diamine

InChI

InChI=1S/C11H9Cl2N3/c12-8-3-1-2-6(10(8)13)7-4-5-9(14)16-11(7)15/h1-5H,(H4,14,15,16)

InChI Key

ISMWNMAMTIJWHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(C=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-bromopyridine-2,6-diamine (0.376 g, 2.00 mmol) in 1,4-dioxane (12 ml) and water (6 ml) was added 2,3-dichlorophenyl boronic acid (0.573 g, 3.00 mmol), potassium carbonate (0.552 g, 4.00 mmol) and palladium tetrakis(triphenylphosphine) (0.115 g, 0.01 mmol). The reaction was purged with nitrogen and heated at 80° C. for 18 hours. Further palladium tetrakis(triphenylphosphine) (0.115 g, 0.01 mmol) and 2,3-dichlorophenyl boronic acid (0.573 g, 3.00 mmol) were added and the reaction heated at 80° C. for a further 18 hours before concentrating in vacuo. The residue was taken up in ethyl acetate (20 ml) and washed with a saturated aqueous solution of K2CO3 before drying over MgSO4 and concentrating in vacuo. The residue was purified by silica gel column chromatography, eluting with 99:1 dichloromethane:methanol, then recrystallised from toluene to afford the title compound (0.180 g, 35% yield).
Quantity
0.376 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.573 g
Type
reactant
Reaction Step Two
Quantity
0.552 g
Type
reactant
Reaction Step Two
Quantity
0.115 g
Type
catalyst
Reaction Step Two
Quantity
0.573 g
Type
reactant
Reaction Step Three
Quantity
0.115 g
Type
catalyst
Reaction Step Three
Yield
35%

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